4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid is an organic compound that features a brominated aromatic ring and a conjugated keto-enone system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid typically involves the bromination of a suitable precursor, followed by further functionalization to introduce the keto-enone moiety. One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under radical conditions . The subsequent steps may involve the use of various reagents and catalysts to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto-enone system to other functional groups.
Substitution: The bromine atom on the aromatic ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies of enzyme inhibition or as a probe for biological pathways.
Wirkmechanismus
The mechanism of action of 4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and keto-enone system can participate in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways and lead to the observed effects of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromo-4-methylphenyl)boronic acid: Shares the brominated aromatic ring but differs in the functional groups attached.
4-Bromo-2-methylphenyl isocyanate: Another brominated aromatic compound with different reactivity and applications.
Uniqueness
4-(2-Bromo-4-methylphenyl)-4-oxobut-2-enoic acid is unique due to its combination of a brominated aromatic ring and a conjugated keto-enone system
Eigenschaften
CAS-Nummer |
120996-16-9 |
---|---|
Molekularformel |
C11H9BrO3 |
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
4-(2-bromo-4-methylphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H9BrO3/c1-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-6H,1H3,(H,14,15) |
InChI-Schlüssel |
MXTYHWYDQJVVIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.